molecular formula C24H25N5O2 B2704931 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105200-59-6

3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2704931
CAS No.: 1105200-59-6
M. Wt: 415.497
InChI Key: XPTBTMIFRUGNFW-UHFFFAOYSA-N
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Description

3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2,5-dimethylphenylpiperazine with a suitable indole derivative, followed by cyclization and functional group modifications to achieve the final product. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: This compound can be used in studies of cellular processes and interactions due to its potential bioactivity.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one: shares structural similarities with other pyrimidoindole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity. The presence of the 2,5-dimethylphenyl group and the piperazine moiety contribute to its distinct pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-16-7-8-17(2)20(13-16)27-9-11-28(12-10-27)21(30)14-29-15-25-22-18-5-3-4-6-19(18)26-23(22)24(29)31/h3-8,13,15,26H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTBTMIFRUGNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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